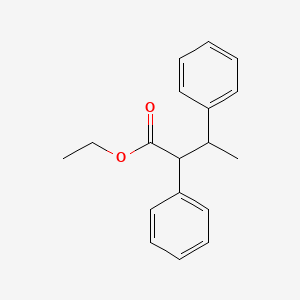
Ethyl 2,3-diphenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-diphenylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is known for its unique structure, which includes two phenyl groups attached to a butanoate backbone. Its chemical formula is C18H20O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,3-diphenylbutanoate can be synthesized through various methods. One common method involves the Claisen condensation reaction, where ethyl phenylacetate reacts with benzyl bromide in the presence of a strong base like sodium amide . The reaction is typically carried out in an anhydrous environment to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions. The process requires precise control of reaction conditions, including temperature, solvent choice, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-diphenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl 2,3-diphenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying ester reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of ethyl 2,3-diphenylbutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The phenyl groups may interact with aromatic receptors or enzymes, influencing biological processes .
Comparison with Similar Compounds
Ethyl phenylacetate: Another ester with a simpler structure, used in fragrances and flavorings.
Ethyl benzoate: Known for its pleasant odor and used in perfumes.
Methyl butyrate: A smaller ester with a fruity smell, used in flavorings
Uniqueness: Ethyl 2,3-diphenylbutanoate stands out due to its dual phenyl groups, which impart unique chemical and physical properties. This structural feature makes it more versatile in synthetic applications and potentially more active in biological systems compared to simpler esters .
Properties
CAS No. |
93902-88-6 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
ethyl 2,3-diphenylbutanoate |
InChI |
InChI=1S/C18H20O2/c1-3-20-18(19)17(16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3 |
InChI Key |
MPHDMYFGULPVHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















